4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(15-18-2-1-3-19-15)23-8-6-22(7-9-23)13-10-14(21-11-20-13)24-5-4-17-12-24/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFDVZZLQYVBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Routes
Intermediate Synthesis: 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
The synthesis typically begins with the preparation of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine, a key intermediate. This step involves the nucleophilic substitution of a chloropyrimidine precursor with imidazole under basic conditions. For example, 4,6-dichloropyrimidine is reacted with imidazole in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the intermediate with a reported efficiency of 65–75%.
Table 1: Reaction Conditions for Intermediate Synthesis
| Reactant | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4,6-Dichloropyrimidine | Imidazole, DMF, 80°C, 24 hrs | 68 | |
| 4-Chloro-6-iodopyrimidine | Imidazole, K₂CO₃, DMSO, 90°C | 72 |
Piperazine Substitution
The chloro group in 4-chloro-6-(1H-imidazol-1-yl)pyrimidine is replaced with piperazine via nucleophilic aromatic substitution. This reaction is conducted in refluxing toluene or dioxane with catalytic potassium tert-butoxide (t-BuOK), achieving yields of 70–85%.
Table 2: Piperazine Coupling Optimization
| Solvent | Base | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Toluene | t-BuOK | 110 | 8 | 78 |
| Dioxane | DBU | 100 | 6 | 82 |
Acylation with Pyrimidine-2-carbonyl Chloride
The final step involves acylating the piperazine nitrogen with pyrimidine-2-carbonyl chloride. To ensure regioselectivity, the secondary amine of piperazine is protected using a tert-butoxycarbonyl (Boc) group prior to acylation. Deprotection with trifluoroacetic acid (TFA) yields the target compound.
Table 3: Acylation and Deprotection Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 90 |
| Acylation | Pyrimidine-2-carbonyl chloride, Et₃N | 65 |
| Deprotection | TFA, CH₂Cl₂ | 95 |
One-Pot Methodologies
Recent advances have enabled the consolidation of multiple steps into a single reactor. For instance, a tandem substitution-acylation protocol uses polymer-supported reagents to facilitate in situ purification. This method reduces processing time by 40% but requires precise stoichiometric control to avoid side products like over-acylated piperazine derivatives.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the substitution and acylation steps, enabling higher throughput and consistent product quality. Key challenges include:
- Catalyst Recovery : Heterogeneous catalysts (e.g., palladium on carbon) are used for easy separation.
- Solvent Recycling : Green solvents like cyclopentyl methyl ether (CPME) are prioritized to minimize environmental impact.
Table 4: Industrial Process Metrics
| Parameter | Bench Scale | Pilot Plant | Full Scale |
|---|---|---|---|
| Annual Capacity (kg) | 5 | 500 | 10,000 |
| Purity (%) | 98.5 | 99.2 | 99.5 |
Analytical Characterization
Rigorous quality control ensures the integrity of the final product. Key techniques include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the imidazole or piperazine rings.
Reduction: Reduction reactions could be used to modify the pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Halides, amines
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential candidate for drug development due to its complex structure and possible biological activity.
Diagnostics: Might be used in diagnostic assays.
Industry
Chemical Synthesis: Could be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibit enzyme activity by binding to the active site.
Interact with receptors: Modulate receptor activity by binding to receptor sites.
Affect cellular pathways: Influence cellular signaling pathways through various interactions.
Comparison with Similar Compounds
Piperazine Modifications
Imidazole Variations
- Methyl-substituted imidazole (): The 2-methyl group could sterically hinder enzymatic degradation, improving pharmacokinetic profiles. However, it may also reduce binding affinity if the methyl group clashes with target receptors .
- Dimethylimidazole (): Additional methyl groups enhance lipophilicity, which might favor blood-brain barrier penetration but increase off-target risks .
Biological Activity
4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic rings, which are known to contribute to various pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential, particularly in the treatment of diseases such as cancer and malaria.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes an imidazole ring, a pyrimidine ring, and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₈O |
| Molecular Weight | 336.35 g/mol |
| CAS Number | 1286697-98-0 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes.
Inhibition of Kinases
One of the notable activities of imidazole and pyrimidine derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of many cancers. Studies have shown that related compounds can exhibit potent inhibitory activity against CDK4/6, which is relevant for treating hormone receptor-positive breast cancer .
Antimalarial Activity
Additionally, compounds structurally related to this compound have demonstrated significant antimalarial properties. A systematic study identified similar imidazol-pyrimidine derivatives that showed potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited effective inhibition of the erythrocyte stage of the parasite, highlighting their potential as therapeutic agents against malaria .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole and pyrimidine derivatives, providing valuable insights into their pharmacological potential.
- Anticancer Activity : A study focused on the synthesis and evaluation of pyrimidine derivatives indicated that certain compounds displayed promising anticancer activity through selective inhibition of CDK6, with IC50 values in the nanomolar range. This suggests that derivatives like this compound may also possess similar properties .
- Antimalarial Efficacy : Research on imidazol-pyrimidine derivatives revealed that specific structural modifications enhanced their potency against P. falciparum. The findings suggest a structure–activity relationship (SAR) that could guide further development of new antimalarial agents .
- Neuronal Nitric Oxide Synthase Inhibition : Another investigation highlighted the role of pyrimidine derivatives in selectively inhibiting neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disorders. This indicates a broader therapeutic potential for compounds within this chemical class .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
